molecular formula C16H13ClN2O2 B5528697 3-benzyl-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione

3-benzyl-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B5528697
M. Wt: 300.74 g/mol
InChI Key: RRYIZPGVIDFVRT-UHFFFAOYSA-N
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Description

3-benzyl-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 3-benzyl-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, although specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

3-benzyl-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Scientific Research Applications

3-benzyl-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various proteins and enzymes, potentially affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

3-benzyl-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-13-6-7-14(18-10-13)19-15(20)9-12(16(19)21)8-11-4-2-1-3-5-11/h1-7,10,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYIZPGVIDFVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=NC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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